1-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 924825-08-1
Cat. No.: VC4464536
Molecular Formula: C14H15ClN4O3S
Molecular Weight: 354.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924825-08-1 |
|---|---|
| Molecular Formula | C14H15ClN4O3S |
| Molecular Weight | 354.81 |
| IUPAC Name | 1-(3-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H15ClN4O3S/c1-9-13(14(20)16-11-5-6-23(21,22)8-11)17-18-19(9)12-4-2-3-10(15)7-12/h2-4,7,11H,5-6,8H2,1H3,(H,16,20) |
| Standard InChI Key | OFGHRDOYTRUUJE-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3CCS(=O)(=O)C3 |
Introduction
Structural Features
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Triazole Ring: The 1H-1,2,3-triazole core is known for its stability and versatility in forming various derivatives with diverse biological activities .
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3-Chlorophenyl Group: This substituent can enhance the compound's reactivity and interaction with biological targets.
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Dioxidotetrahydrothiophenyl Moiety: This group contributes to the compound's unique chemical properties and potential biological activity.
Synthesis
The synthesis of triazole-based compounds typically involves click chemistry reactions, such as the condensation of azides with alkynes in the presence of copper(I) catalysts . For compounds with a dioxidotetrahydrothiophenyl group, synthesis may involve oxidation steps to introduce the sulfone functionality.
Potential Biological Activities
Compounds with similar structures have shown promising biological activities:
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Antiproliferative Activity: Some triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines .
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Enzyme Inhibition: The presence of functional groups like amides and carbonyls can facilitate interactions with enzymes, suggesting potential as enzyme inhibitors.
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Antimicrobial Properties: Benzamide derivatives, which share some structural similarities, have been explored for their antimicrobial activities.
Research Findings
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Triazole Derivatives: Have shown promising results in antiproliferative assays and may have potential in cancer therapy .
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Dioxidotetrahydrothiophene Moiety: Contributes to unique chemical reactivity and biological interactions.
Future Directions
Further research is needed to elucidate the biological mechanisms and therapeutic potential of 1-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. This includes in vitro and in vivo studies to assess its efficacy and safety.
Data Table: Comparison of Similar Compounds
This table highlights the diversity of compounds with similar structural elements and their potential biological activities.
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